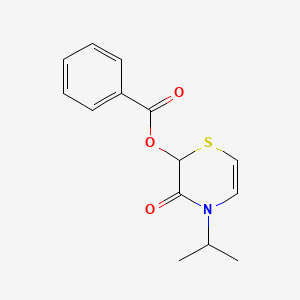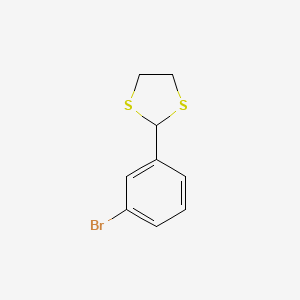
1,3-DITHIOLANE, 2-(m-BROMOPHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolane, 2-(m-bromophenyl)- is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a bromophenyl group attached to the second carbon. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in organic synthesis .
Métodos De Preparación
The synthesis of 1,3-dithiolane, 2-(m-bromophenyl)- typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,3-Dithiolane, 2-(m-bromophenyl)- undergoes various chemical reactions, including:
Substitution: Reactions with nucleophiles like organolithium or Grignard reagents, which can replace the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
1,3-Dithiolane, 2-(m-bromophenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-dithiolane, 2-(m-bromophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species and modulation of signaling pathways .
Comparación Con Compuestos Similares
1,3-Dithiolane, 2-(m-bromophenyl)- can be compared to other similar compounds, such as:
1,2-Dithiolane: Another organosulfur compound with a similar structure but different reactivity and applications.
1,3-Dithiane: A related compound with two sulfur atoms in a six-membered ring, often used as a protecting group in organic synthesis.
Trithiocarbonates: Compounds containing three sulfur atoms, known for their use in reversible addition-fragmentation chain transfer (RAFT) polymerization.
The uniqueness of 1,3-dithiolane, 2-(m-bromophenyl)- lies in its specific reactivity and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
82436-20-2 |
|---|---|
Fórmula molecular |
C9H9BrS2 |
Peso molecular |
261.2 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9BrS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 |
Clave InChI |
JHRNZQWXJTUNHH-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


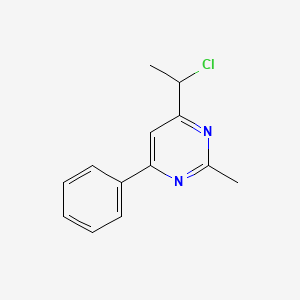
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
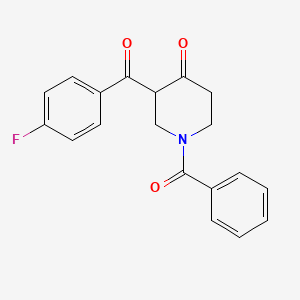
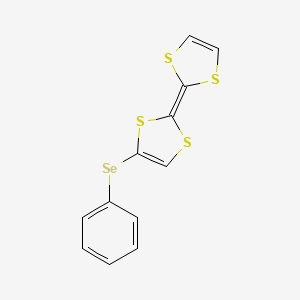

![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
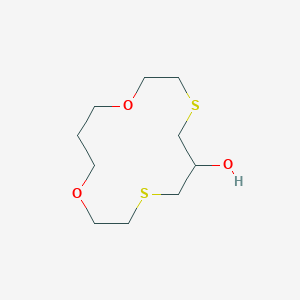
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
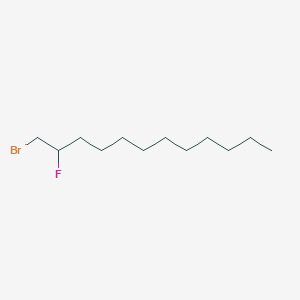
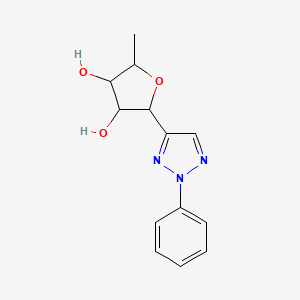
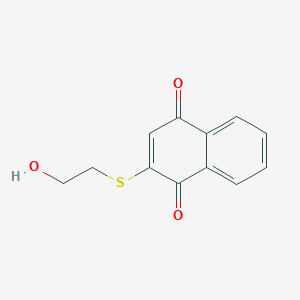

![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
